molecular formula C16H21N3O2 B8098445 benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate

benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate

Cat. No.: B8098445
M. Wt: 287.36 g/mol
InChI Key: URBDDFWRFPPDQQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, Ar-H), 4.92 (s, 2H, OCH₂Ph), 3.21 (t, 1H, NH), 2.81 (s, 2H, CH₂CN), 1.72–1.25 (m, 8H, cyclohexyl).
  • ¹³C NMR : δ 156.4 (C=O), 136.1 (Ar-C), 117.3 (CN), 53.8 (OCH₂), 43.2 (cyclohexyl-C).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) : 3340 (N–H stretch), 2250 (C≡N), 1705 (C=O), 1530 (N–H bend).

Mass Spectrometry

  • ESI-MS (m/z) : 287.36 [M+H]⁺ (base peak), 170.1 [C₇H₁₂N₃O]⁺, 91.0 [C₇H₇]⁺.

Properties

IUPAC Name

benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-11-10-16(8-6-14(18)7-9-16)19-15(20)21-12-13-4-2-1-3-5-13/h1-5,14H,6-10,12,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBDDFWRFPPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(CC#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxycarbonyl (Cbz) Group Installation

The primary amine at the cyclohexane’s 4-position is protected using benzyl chloroformate (CbzCl), a standard carbamate-forming reagent. In a typical procedure, the amine is treated with CbzCl in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate) at 0–25°C. This step ensures selective protection while preserving the hydroxyl group at position 1 for subsequent functionalization:

Cyclohexylamine+CbzClBaseBenzyl N-(4-aminocyclohexyl)carbamate\text{Cyclohexylamine} + \text{CbzCl} \xrightarrow{\text{Base}} \text{Benzyl N-(4-aminocyclohexyl)carbamate}

Key Considerations :

  • Excess base neutralizes HCl generated during the reaction, preventing protonation of the amine.

  • Reaction completion is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Hydroxyl Group Activation and Cyanomethyl Introduction

Tosylation of the Hydroxyl Group

The hydroxyl group at position 1 is converted to a tosylate using tosyl chloride (TsCl) in pyridine or DCM. This activation facilitates nucleophilic substitution:

Benzyl N-(4-amino-1-hydroxycyclohexyl)carbamate+TsClTosylate intermediate\text{Benzyl N-(4-amino-1-hydroxycyclohexyl)carbamate} + \text{TsCl} \rightarrow \text{Tosylate intermediate}

Conditions :

  • Reaction proceeds at 0°C to room temperature for 2–4 hours.

  • Tosylate formation is confirmed by the disappearance of the hydroxyl signal in 1^1H NMR (δ 1.5–2.0 ppm).

Cyanide Substitution

The tosylate undergoes nucleophilic displacement with sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C:

Tosylate intermediate+NaCNBenzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate\text{Tosylate intermediate} + \text{NaCN} \rightarrow \text{Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate}

Optimization Insights :

  • Polar aprotic solvents enhance cyanide nucleophilicity.

  • Prolonged heating (>12 hours) may lead to elimination side products; reaction progress is tracked via 13C^{13}\text{C} NMR (nitrile signal at ~120 ppm).

Alternative Synthetic Pathways

Reductive Amination Approach

A cyclohexanone precursor is functionalized with a cyanomethyl group via Strecker synthesis, followed by reductive amination to introduce the amine:

  • Cyanomethylation : Cyclohexanone reacts with trimethylsilyl cyanide (TMSCN) and ammonium chloride to form α-aminonitrile.

  • Reduction : The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH4_4).

  • Carbamate Protection : The amine is protected with CbzCl as described in Section 1.1.

Advantages :

  • Avoids multi-step activation/substitution.

  • Suitable for gram-scale synthesis.

Industrial-Scale Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance yield and safety:

  • Step 1 : Amine protection in a tubular reactor with in-line pH monitoring.

  • Step 2 : Tosylation and cyanide substitution in series, minimizing intermediate isolation.

Economic Impact :

  • Flow systems reduce solvent waste and improve throughput by 30–40% compared to batch processes.

Stereochemical Control

Diastereoselective Cyclohexane Functionalization

The cis or trans configuration of the amine and cyanomethyl groups is controlled via:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., 4-aminocyclohexanol derivatives).

  • Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic amination to set stereochemistry.

Case Study :

  • trans-4-Amino-1-(cyanomethyl)cyclohexanol is synthesized via enzymatic resolution, achieving >99% enantiomeric excess (ee).

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) isolates the product (Rf_f = 0.4–0.5).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 145–147°C).

Spectroscopic Confirmation

  • 1^1H NMR : Benzyl aromatic protons (δ 7.3–7.4 ppm), carbamate NH (δ 5.1 ppm), cyclohexane protons (δ 1.2–2.3 ppm).

  • IR Spectroscopy : Nitrile stretch (~2240 cm1^{-1}), carbamate C=O (~1700 cm1^{-1}).

Challenges and Mitigation Strategies

ChallengeSolution
Cyanide toxicityUse of KCN in sealed reactors with strict ventilation
Epimerization during tosylationLow-temperature (0°C) activation
Carbamate hydrolysisAnhydrous conditions and inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H18N3O2
Molecular Weight : 250.31 g/mol
CAS Number : 1656989-86-4

The compound features a benzyl group attached to a carbamate moiety, with a cyclohexyl ring modified by an amino and a cyanomethyl group. This unique structure contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Mechanism of Action : The compound may act as an enzyme inhibitor or modulator, influencing biological pathways relevant to diseases such as cancer and neurological disorders .
  • Case Studies :
    • Dopamine Receptor Studies : Similar compounds have shown efficacy as G protein-biased partial agonists at dopamine receptors, suggesting that structural modifications can enhance potency and selectivity .
    • Pharmacological Applications : Research indicates potential in treating conditions like lung cancer due to its ability to modulate receptor activity .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution, oxidation, and reduction.

  • Synthesis Methods : Common methods involve the reaction of benzyl carbamate with cyclohexylamine derivatives under controlled conditions .
  • Applications in Synthesis :
    • Used in the development of new materials and catalysts.
    • Acts as a building block for synthesizing other biologically active compounds .

Materials Science

In materials science, this compound can be utilized in the formulation of specialty chemicals and polymers due to its unique structural features.

Dopamine Receptor Studies

Research has demonstrated that modifications in similar compounds can lead to significant changes in their interaction with dopamine receptors, impacting their therapeutic efficacy .

Pharmacological Applications

Compounds with similar structures have been investigated for their roles in treating various cancers. Their ability to modulate receptor activity makes them valuable candidates for further research .

Synthesis and Development

The synthesis of this compound has been documented in literature emphasizing its role as an intermediate in pharmaceutical development targeting specific biological pathways .

Mechanism of Action

The mechanism of action of benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate with related carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
This compound (Target) C₁₆H₂₁N₃O₂ 287.36 4-amino, 1-cyanomethyl Reactive amino group; cyanomethyl enhances lipophilicity
Benzyl cyclohexyl carbamate C₁₄H₁₇NO₂ 231.29 (estimated) Unsubstituted cyclohexyl Simpler structure; lacks functional groups for further modification
Benzyl (4-hydroxycyclohexyl)carbamate C₁₄H₁₇NO₃ 263.30 (estimated) 4-hydroxy Hydroxyl group increases polarity; trans isomer impacts steric properties
[4-((S)-2-Amino-3-methylbutyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester C₂₃H₃₂N₄O₃ 412.53 (estimated) Amino acid-derived side chain; cyclopropane Complex substituents; potential for targeted biological activity
Benzyl N-(4-[(cyclohexylamino)carbonyl]benzyl)carbamate C₂₃H₂₅N₃O₃ 407.46 Cyclohexylamino carbonyl Urea-like moiety; enhanced hydrogen bonding capacity

Reactivity and Stability

  • Amino Group Reactivity: The 4-amino group in the target compound distinguishes it from simpler analogs like benzyl cyclohexyl carbamate. This group can undergo deprotection (e.g., via hydrogenolysis) to yield free amines for subsequent reactions, a critical step in drug synthesis .
  • Steric Effects: The trans configuration in benzyl (4-hydroxycyclohexyl)carbamate () reduces steric hindrance compared to cis isomers, whereas the cyanomethyl group in the target compound may impose moderate steric constraints .

Biological Activity

Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzyl group with a carbamate moiety and a cyanomethyl group attached to a cyclohexyl ring. This configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate functionality allows for hydrogen bonding, which is crucial for binding interactions with biological macromolecules .

Anticonvulsant Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticonvulsant properties. For instance, derivatives have shown enhanced potency compared to standard anticonvulsants like phenobarbital and ethosuximide. In a specific study, certain compounds demonstrated an ED50 value of 0.0056 mmol/kg, indicating a high level of efficacy in preventing seizures .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, potentially including those involved in metabolic pathways. For example, it has been suggested that similar carbamate compounds modulate the activity of monoacylglycerol lipase (MAGL), which is relevant in the context of pain and inflammation .

Study on Anticonvulsant Properties

A comprehensive study evaluated the anticonvulsant profile of several derivatives related to this compound. The results indicated that these compounds provided substantial protection against seizures in animal models without significant neurotoxicity. Notably, compounds demonstrated varying degrees of effectiveness, with some achieving up to 66% protection at lower doses compared to traditional treatments .

Inhibition of c-Met Kinase

In another study focusing on cancer therapy, compounds containing similar structural motifs were investigated for their ability to inhibit c-Met kinase. The findings suggested that modifications in the carbamate structure could lead to enhanced selectivity and potency against this target, which is implicated in tumor growth and metastasis .

Data Tables

Compound Target Activity ED50 (mmol/kg) Notes
This compoundAnticonvulsantHigh efficacy0.0056Higher potency than phenobarbital
Similar Carbamate Derivativec-Met KinaseSelective inhibitionNot specifiedPotential cancer therapeutic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamate protection strategies. For example, solvent-free and catalyst-free conditions at room temperature are effective for Cbz-protected amines, as demonstrated in the preparation of structurally analogous carbamates . Key steps include:

  • Amine Protection : Use benzyl chloroformate (Cbz-Cl) under inert conditions to protect the cyclohexylamine moiety.

  • Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution or reductive amination, ensuring pH control (~8–9) to avoid side reactions.

  • Yield Optimization : Evidence from multi-step syntheses of similar carbamates shows yields ranging from 32% (early steps) to 80% (later steps), with LCMS and NMR used to track intermediates .

    • Data Contradictions : Lower yields in early steps (e.g., 32% in tert-butyl carbamate synthesis ) may arise from steric hindrance or competing reactions. Mitigate via temperature modulation (e.g., 0–5°C for exothermic steps) or alternative solvents (e.g., toluene/CH₂Cl₂ mixtures ).

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Methodology :

  • 13C/1H NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. For example, δ 154.1 ppm (C=O of carbamate) and δ 128.5 ppm (aromatic C from benzyl) are diagnostic .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ at 482.0113 observed vs. 482.0006 calculated ).
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns, as stereoselective α-amidoalkylation methods have been validated for related carbamates .

Advanced Research Questions

Q. How does the cyanomethyl substituent influence the compound’s binding to biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking Simulations : Compare the compound’s binding poses with analogs lacking the cyanomethyl group. For example, cyclohexyl carbamates without aromatic substituents show altered binding in trehalase inhibition studies due to loss of π-π interactions (e.g., F154 residue interaction in subsite +1 ).

  • SAR Analysis : The cyanomethyl group may enhance hydrogen bonding (via nitrile) or modulate lipophilicity. Test via analogs with -CH₂CN replaced by -CH₂COOR or -CH₂CF₃ and assess IC₅₀ shifts.

    • Data Insights : Benzyl carbamates with bulky substituents (e.g., cyclohexyl) exhibit improved cytotoxicity in cancer models, suggesting steric and electronic effects are critical .

Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?

  • Case Study : While benzyl carbamates show anti-SARS-CoV-2 Mpro activity via hydrophobic interactions with the S4 site , some cyclohexyl analogs lack efficacy due to poor target complementarity.
  • Methodology :

  • Free Energy Calculations : Use MD simulations to compare binding energies of benzyl vs. cyclohexyl carbamates.
  • Mutagenesis Assays : Test activity against Mpro mutants (e.g., Glu166Ala) to validate hydrogen-bond dependencies .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?

  • Methodology :

  • Chiral Auxiliaries : Employ tert-butyl carbamates with defined stereochemistry (e.g., tert-butyl N-(4-aminocyclohexyl)carbamate ) to direct enantioselective cyanomethylation.
  • Organocatalysis : Use chiral ammonium salts (e.g., derived from cinchona alkaloids) in α-amidoalkylation reactions, achieving >90% ee in related systems .

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